An In-Depth Technical Guide to 3,4,5-Trifluoro-2-nitrophenol
An In-Depth Technical Guide to 3,4,5-Trifluoro-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trifluoro-2-nitrophenol is a highly functionalized aromatic compound of significant interest to the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique electronic profile, characterized by the strong electron-withdrawing properties of three fluorine atoms and a nitro group, coupled with the nucleophilic and acidic nature of a phenolic hydroxyl group, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, plausible synthetic routes, potential applications derived from its structural motifs, and essential safety and handling protocols based on data from closely related analogues.
Core Identifiers and Chemical Properties
While specific experimental data for 3,4,5-Trifluoro-2-nitrophenol is not extensively documented in public literature, its fundamental identifiers have been established.
| Identifier | Value | Source |
| CAS Number | 923033-24-3 | [1] |
| Molecular Formula | C₆H₂F₃NO₃ | [1] |
| Molecular Weight | 193.08 g/mol | [1] |
| IUPAC Name | 3,4,5-Trifluoro-2-nitrophenol | |
| SMILES | Oc1c(cc(F)c(F)c1F)[O-] |
The Scientific Rationale: Synthesis and Reactivity
The synthesis of 3,4,5-Trifluoro-2-nitrophenol is not explicitly detailed in readily accessible literature. However, a logical and scientifically sound synthetic strategy can be devised based on established principles of electrophilic aromatic substitution. The most direct approach involves the nitration of the commercially available precursor, 3,4,5-trifluorophenol.
Proposed Synthetic Pathway: Electrophilic Nitration
The hydroxyl group of a phenol is a potent activating group and an ortho, para-director in electrophilic aromatic substitution.[3] The three fluorine atoms are deactivating and are generally considered meta-directors. In the case of 3,4,5-trifluorophenol, the directing effects of the hydroxyl and fluorine groups are synergistic. The hydroxyl group strongly directs substitution to the C2 and C6 positions (ortho) and the C4 position (para). Since the C4 position is already substituted with a fluorine atom, nitration is anticipated to occur predominantly at the C2 and C6 positions, which are equivalent.
Caption: Proposed synthesis of 3,4,5-Trifluoro-2-nitrophenol.
Experimental Protocol: A Field-Proven Approach
This protocol is adapted from standard procedures for the nitration of activated aromatic rings.[3][4][5] Causality: The use of a mixed acid system (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the substitution reaction. Maintaining a low temperature is critical to control the exothermic reaction and to minimize the formation of oxidative side products and di-nitrated species.[4]
Step-by-Step Methodology:
-
Pre-cooling: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3,4,5-trifluorophenol (1.0 eq). Dissolve it in a suitable solvent such as dichloromethane or acetic acid. Cool the flask in an ice-salt bath to between -10 °C and 0 °C.
-
Nitrating Mixture Preparation: In a separate beaker, slowly add concentrated nitric acid (1.1 eq) to pre-cooled concentrated sulfuric acid (2-3 eq). This mixture should be prepared in an ice bath to dissipate heat.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 3,4,5-trifluorophenol. The rate of addition must be controlled to maintain the internal temperature below 5 °C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture over crushed ice. This will precipitate the crude product and dilute the strong acids.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield pure 3,4,5-Trifluoro-2-nitrophenol.
Spectroscopic Characterization (Predicted)
While authenticated spectra are best obtained from a supplier, the structural features of 3,4,5-Trifluoro-2-nitrophenol allow for the prediction of its key spectroscopic signatures.
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |
| ¹H NMR | Aromatic C-H | δ 7.5 - 8.5 ppm | The lone aromatic proton is deshielded by the adjacent nitro group and the fluorine atoms. It would likely appear as a multiplet due to coupling with the fluorine atoms on the ring. |
| Phenolic O-H | δ 10 - 12 ppm (broad) | The phenolic proton is acidic and its signal is typically broad and downfield, especially if intramolecular hydrogen bonding with the ortho-nitro group occurs.[6] | |
| ¹³C NMR | Aromatic C-OH | δ 150 - 160 ppm | The carbon bearing the hydroxyl group is typically found in this region. |
| Aromatic C-NO₂ | δ 140 - 150 ppm | The carbon attached to the nitro group is deshielded. | |
| Aromatic C-F | δ 130 - 165 ppm (with large C-F coupling constants) | Carbons bonded to fluorine exhibit characteristic large one-bond coupling constants (¹JCF). | |
| IR Spectroscopy | O-H stretch | 3200 - 3500 cm⁻¹ (broad) | Characteristic of a phenolic hydroxyl group, potentially broadened by hydrogen bonding.[7] |
| Aromatic C-H stretch | ~3100 cm⁻¹ | Typical for C-H bonds on an aromatic ring. | |
| N-O stretch (asymmetric) | 1500 - 1550 cm⁻¹ | A strong absorption characteristic of the nitro group.[7] | |
| N-O stretch (symmetric) | 1330 - 1370 cm⁻¹ | A strong absorption characteristic of the nitro group.[7] | |
| C-F stretch | 1100 - 1400 cm⁻¹ | Strong absorptions typical for aryl-fluorine bonds. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 193.00 | Based on the exact mass of the molecular formula C₆H₂F₃NO₃. |
Applications in Drug Discovery and Chemical Synthesis
While specific applications of 3,4,5-Trifluoro-2-nitrophenol are not yet widely reported, its structural components suggest significant potential as a chemical intermediate for professionals in drug development.
Intermediate for Bioactive Molecules
Fluorine and fluorinated groups like trifluoromethyl are present in a significant percentage of modern pharmaceuticals.[8][9][10][11] The incorporation of fluorine can enhance metabolic stability, binding affinity, and membrane permeability.[9][12] Similarly, the nitrophenol moiety is a well-established pharmacophore and a versatile synthetic handle.[13]
-
As a Nucleophile: The phenolic hydroxyl group can be deprotonated to form a potent nucleophile, enabling the synthesis of aryl ethers, which are common motifs in drug candidates.
-
As a Precursor to Amines: The nitro group can be readily reduced to an amine (NH₂). This primary amine is a crucial functional group for forming amides, sulfonamides, and ureas, or for participating in coupling reactions to build more complex heterocyclic structures.[14]
-
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the nitro group and multiple fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution. This could potentially allow for the displacement of one of the fluorine atoms by a suitable nucleophile, providing a pathway to even more diverse structures.
Caption: Potential synthetic transformations of 3,4,5-Trifluoro-2-nitrophenol.
Probe for Chemical Biology
Nitrophenols are known to have altered spectroscopic properties upon deprotonation (phenolate formation), which is pH-dependent.[15] This property, combined with the presence of fluorine for potential ¹⁹F NMR studies, could enable its use as a molecular probe to investigate enzymatic activity or local pH environments in biological systems.
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for 3,4,5-Trifluoro-2-nitrophenol is not publicly available. The following information is synthesized from SDS documents for structurally analogous compounds, including various nitrophenols and fluorophenols.[16][17][18][19] This compound should be handled with extreme caution by trained personnel only.
Expected GHS Hazard Classifications:
-
Acute Toxicity: Toxic or harmful if swallowed, in contact with skin, or if inhaled.[16][17]
-
Skin Corrosion/Irritation: May cause skin irritation or severe burns.[16]
-
Eye Damage/Irritation: Causes serious eye irritation or damage.[16]
Self-Validating Laboratory Protocol:
| Aspect | Precaution | Causality/Rationale |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield. | To prevent skin and eye contact with a potentially corrosive and toxic substance.[19] |
| Engineering Controls | Handle exclusively in a certified chemical fume hood. | To prevent inhalation of dust or vapors, which are expected to be harmful.[17] |
| Handling | Avoid generating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents and strong bases. | Dust can be easily inhaled. Ingestion is a primary route of toxic exposure.[16][17] Nitrophenols can react exothermically with bases and oxidizing agents. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store locked up and away from incompatible materials. | To prevent degradation and reaction with atmospheric moisture or other chemicals.[18] |
| Spill Response | In case of a small spill, do not create dust. Gently sweep up the solid material into a labeled container for disposal. Decontaminate the area with a suitable solvent. | To minimize exposure during cleanup. |
| First Aid | If Swallowed: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting. If on Skin: Remove contaminated clothing and rinse skin with plenty of water. If Inhaled: Move person to fresh air. If in Eyes: Rinse cautiously with water for several minutes. | Immediate and appropriate first aid is crucial due to the expected high toxicity of nitrophenols.[17] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. This material is likely to be classified as hazardous waste. | To ensure environmental protection and regulatory compliance. |
References
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O'Donoghue, A. C., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Medicinal Chemistry. Available at: [Link]
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O'Donoghue, A. C., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Publishing. Available at: [Link]
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Chem-Impex. 2,3-Difluoro-6-nitrophenol. Available at: [Link]
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Zhu, L., et al. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. PMC. Available at: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols. Available at: [Link]
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PubChem. 5-Fluoro-2-nitrophenol. Available at: [Link]
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Significance of Fluorine in Medicinal Chemistry: A Review. (2009, September 30). ResearchGate. Available at: [Link]
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UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Available at: [Link]
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ResearchGate. Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c) 4-nitrophenol. Available at: [Link]
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NIST WebBook. 4-Fluoro-2-nitrophenol. Available at: [Link]
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ResearchGate. Synthesis of nitrophenols from phenol and substituted phenol in the presence of catalyst. Available at: [Link]
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MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
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Michigan State University Chemistry. Proton NMR Table. Available at: [Link]
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CAS Common Chemistry. (2026, March 17). 3-Fluoro-4-nitrophenol. Available at: [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). MDPI. Available at: [Link]
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Contribution of Organofluorine Compounds to Pharmaceuticals. PMC. Available at: [Link]
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BMRB. 4-Nitrophenol. Available at: [Link]
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ResearchGate. (2026, February 7). Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Small Molecules. Available at: [Link]
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